molecular formula C18H15NO5S B229753 2-Hydroxy-4-{[(4-methyl-1-naphthyl)sulfonyl]amino}benzoic acid

2-Hydroxy-4-{[(4-methyl-1-naphthyl)sulfonyl]amino}benzoic acid

Cat. No. B229753
M. Wt: 357.4 g/mol
InChI Key: QNZKVZZRWYYUFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-4-{[(4-methyl-1-naphthyl)sulfonyl]amino}benzoic acid, also known as MNSA, is a chemical compound that has been extensively studied for its various scientific applications. This compound is synthesized through a multistep process that involves the reaction of 4-methyl-1-naphthalenesulfonyl chloride with 2-hydroxybenzoic acid.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-{[(4-methyl-1-naphthyl)sulfonyl]amino}benzoic acid is not fully understood, but it is believed to involve the binding of 2-Hydroxy-4-{[(4-methyl-1-naphthyl)sulfonyl]amino}benzoic acid to metal ions such as zinc and copper. This binding results in a change in the fluorescence properties of 2-Hydroxy-4-{[(4-methyl-1-naphthyl)sulfonyl]amino}benzoic acid, which can be used to detect the presence of these metal ions.
Biochemical and Physiological Effects:
2-Hydroxy-4-{[(4-methyl-1-naphthyl)sulfonyl]amino}benzoic acid has been shown to have various biochemical and physiological effects. For example, 2-Hydroxy-4-{[(4-methyl-1-naphthyl)sulfonyl]amino}benzoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 2-Hydroxy-4-{[(4-methyl-1-naphthyl)sulfonyl]amino}benzoic acid has also been shown to have antioxidant properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Hydroxy-4-{[(4-methyl-1-naphthyl)sulfonyl]amino}benzoic acid in lab experiments is its high sensitivity and selectivity for metal ions such as zinc and copper. However, one limitation of using 2-Hydroxy-4-{[(4-methyl-1-naphthyl)sulfonyl]amino}benzoic acid is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-Hydroxy-4-{[(4-methyl-1-naphthyl)sulfonyl]amino}benzoic acid. One potential direction is the development of new fluorescent probes based on the structure of 2-Hydroxy-4-{[(4-methyl-1-naphthyl)sulfonyl]amino}benzoic acid for the detection of other metal ions. Another potential direction is the study of the anti-inflammatory and antioxidant properties of 2-Hydroxy-4-{[(4-methyl-1-naphthyl)sulfonyl]amino}benzoic acid for the development of new therapeutic agents. Finally, the potential toxicity of 2-Hydroxy-4-{[(4-methyl-1-naphthyl)sulfonyl]amino}benzoic acid could be further studied to better understand its limitations for use in lab experiments.

Synthesis Methods

The synthesis of 2-Hydroxy-4-{[(4-methyl-1-naphthyl)sulfonyl]amino}benzoic acid involves a multistep process that begins with the reaction of 4-methyl-1-naphthalenesulfonyl chloride with 2-hydroxybenzoic acid in the presence of a base such as triethylamine. This reaction results in the formation of an intermediate product, which is then treated with a reducing agent such as sodium borohydride to yield the final product, 2-Hydroxy-4-{[(4-methyl-1-naphthyl)sulfonyl]amino}benzoic acid.

Scientific Research Applications

2-Hydroxy-4-{[(4-methyl-1-naphthyl)sulfonyl]amino}benzoic acid has been extensively studied for its various scientific research applications. One of the most significant applications of 2-Hydroxy-4-{[(4-methyl-1-naphthyl)sulfonyl]amino}benzoic acid is its use as a fluorescent probe for the detection of metal ions such as zinc and copper. 2-Hydroxy-4-{[(4-methyl-1-naphthyl)sulfonyl]amino}benzoic acid has also been used as a tool for the study of protein-ligand interactions and as a potential anti-inflammatory agent.

properties

Molecular Formula

C18H15NO5S

Molecular Weight

357.4 g/mol

IUPAC Name

2-hydroxy-4-[(4-methylnaphthalen-1-yl)sulfonylamino]benzoic acid

InChI

InChI=1S/C18H15NO5S/c1-11-6-9-17(14-5-3-2-4-13(11)14)25(23,24)19-12-7-8-15(18(21)22)16(20)10-12/h2-10,19-20H,1H3,(H,21,22)

InChI Key

QNZKVZZRWYYUFO-UHFFFAOYSA-N

SMILES

CC1=CC=C(C2=CC=CC=C12)S(=O)(=O)NC3=CC(=C(C=C3)C(=O)O)O

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)S(=O)(=O)NC3=CC(=C(C=C3)C(=O)O)O

Origin of Product

United States

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